N-Hydroxymethylsuccinimide
Overview
Description
Synthesis Analysis
The synthesis of NHS esters involves the reaction of carboxylic acids with N-hydroxysuccinimide in the presence of a coupling agent. This process has been refined over the years, with several efficient strategies emerging for the preparation of these esters. One notable method includes the reaction of N-hydroxysuccinimide esters of N-alkoxycarbonyl-α-amino acids with active methylene compounds under basic conditions to produce N-alkoxycarbonyl tetramic acids, showcasing the versatility of NHS esters in synthesis applications (Detsi, Markopoulos, & Igglessi-Markopoulou, 1996).
Molecular Structure Analysis
The molecular structure of NHS esters allows for their reactivity with free amino acids to form N-acylamino acids. This reactivity is foundational to their utility in chemical synthesis and modification of biomolecules. The molecular structure of NHS esters, characterized by the presence of an active ester functional group, enables selective reaction with nucleophiles, particularly amines, under mild conditions.
Chemical Reactions and Properties
NHS esters are known for their reactivity with primary amine groups to form stable amide bonds. This reaction is central to their use in bioconjugation techniques, where they are employed to label or modify proteins and peptides. The specificity of this reaction towards primary amines under physiological conditions makes NHS esters invaluable tools in the field of biochemistry and molecular biology.
Physical Properties Analysis
The physical properties of NHS esters, such as their solubility and stability, are crucial for their application in synthesis and bioconjugation reactions. NHS esters are generally stable under dry conditions but are sensitive to moisture, which can lead to hydrolysis and degradation of the ester group. This sensitivity necessitates careful handling and storage of NHS esters to maintain their reactivity.
Chemical Properties Analysis
The chemical properties of NHS esters, including their reactivity, selectivity, and stability, are what make them such versatile reagents in organic synthesis and bioconjugation. Their ability to react with amines to form amide bonds under mild conditions while exhibiting selectivity towards primary amines over other functional groups is a key aspect of their chemical behavior. Additionally, the development of methods for quantifying NHS and its esters highlights the importance of understanding their chemical properties to optimize their use in various applications (Klykov & Weller, 2015).
Scientific Research Applications
Bioconjugation in Biomedical Research N-Hydroxysuccinimide (NHS) esters, including N-Hydroxymethylsuccinimide, are crucial in modifying biomolecules such as antibodies or proteins. They react primarily with amine groups to form covalent amide bonds, a key process in bioconjugation chemistry. This modification is vital in biomedical research for applications such as protein labeling with fluorescent dyes, surface activation of chromatographic supports, and chemical synthesis of peptides (Kratzer et al., 2021).
Quantification in Bioconjugation Techniques The quantification of NHS, including N-Hydroxymethylsuccinimide, is significant in various bioconjugation techniques. A robust method for detecting NHS esters helps in identifying reagent impurities or degradation, which is critical in ensuring the reliability of bioconjugation processes used in protein labeling and other applications (Klykov & Weller, 2015).
Chemical Cross-Linking in Protein Analysis NHS esters, including N-Hydroxymethylsuccinimide, are widely used for chemical cross-linking of lysine residues in proteins. This is essential in protein analysis, particularly in mass spectrometry, where understanding the interaction and structure of proteins is crucial (Kalkhof & Sinz, 2008).
Surface Chemistry in Biomedical Device Fabrication NHS esters play a significant role in the surface chemistry of biomedical devices. They are used as leaving groups to activate covalent coupling of biomolecules onto surfaces. This application is particularly relevant in the fabrication of microarrays, microfluidic devices, immunoassays, and other biomedical technologies (Cheng et al., 2007).
Protein Labeling and Analysis NHS esters, such as N-Hydroxymethylsuccinimide, are utilized in the site-specific labeling of proteins. This application is significant in biochemical investigations where understanding protein interactions and functions is essential (Dempsey et al., 2018).
Synthesis of N-Acylamino Acids N-Hydroxymethylsuccinimide is involved in the synthesis of N-acylamino acids, a process important in peptide synthesis and various biochemical applications. This demonstrates the compound's versatility in chemical synthesis (Lapidot et al., 1967).
Safety And Hazards
Future Directions
The development of novel coreactants for chemiluminescence is very important to improve performance and widen its applications without using any other catalyst . This novel chemiluminescence system has several advantages, including simple, cost-effective, highly sensitive, selective, and wide linear range . It is expected that this chemiluminescence system will be a promising candidate for chemical and biological sensing .
properties
IUPAC Name |
1-(hydroxymethyl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-3-6-4(8)1-2-5(6)9/h7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVYYSCOCHRFKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046657 | |
Record name | N-Hydroxymethylsuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxymethylsuccinimide | |
CAS RN |
5146-68-9 | |
Record name | N-(Hydroxymethyl)succinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5146-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxymethylsuccinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005146689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylolsuccinimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27352 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Hydroxymethylsuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(hydroxymethyl)pyrrolidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-HYDROXYMETHYLSUCCINIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S564EDH93R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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